N,N-diethyl-2-{3-[(E)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetamide
Description
N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C21H24N4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[3-[(E)-(1-ethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C21H24N4O4/c1-4-23(5-2)18(26)13-24-12-14(15-9-7-8-10-17(15)24)11-16-19(27)22-21(29)25(6-3)20(16)28/h7-12H,4-6,13H2,1-3H3,(H,22,27,29)/b16-11+ |
InChI Key |
AOMDFLOLAZVJAL-LFIBNONCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC)/C(=O)NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC)C(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves multiple steps. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Diazine Ring: The diazine ring is formed through a cyclization reaction involving the appropriate precursors.
Final Coupling:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions, and purification techniques.
Chemical Reactions Analysis
N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the diazine ring, leading to the formation of reduced diazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. The diazine ring and acetamide group contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of N,N-DIETHYL-2-(3-{[(5E)-1-ETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE lies in its combination of the indole core with the diazine ring and acetamide group, which provides a distinct set of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
